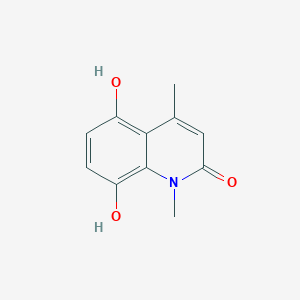

5,8-Dihydroxy-1,4-dimethylquinolin-2(1H)-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5,8-dihydroxy-1,4-dimethylquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-6-5-9(15)12(2)11-8(14)4-3-7(13)10(6)11/h3-5,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEILIQWQRQWMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=C(C=CC(=C12)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dihydroxy-1,4-dimethylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. Specific reagents and catalysts may be used to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Analyse Des Réactions Chimiques

Synthetic Pathways

Quinolinone derivatives are typically synthesized via cyclization or functionalization reactions. Key methods applicable to this compound include:

Friedel-Crafts Acylation

A molten salt method involving AlCl₃/NaCl at 200°C was used to synthesize 5,8-dihydroxy-1,4-naphthoquinone from maleic anhydride and hydroquinone (16.95% yield) . Analogous conditions could facilitate the formation of the quinolinone core.

Table 1: Friedel-Crafts Synthesis Parameters

| Reactants | Catalyst/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Maleic anhydride + Hydroquinone | AlCl₃/NaCl | 200°C | 16.95% |

Photocyclization

UV-induced cyclization of N-arylacrylamides using tetralone generates 3,4-dihydroquinolinones . This method offers functional group compatibility and could be adapted for hydroxy-substituted derivatives.

Demethylation of Methoxy Precursors

Compounds like 7,8-dimethoxy-1,4-dimethylquinolin-2(1H)-one are synthesized via alkylation or methoxylation . Demethylation using agents like BBr₃ could convert methoxy groups to hydroxyls, yielding the target compound.

Table 2: Demethylation Conditions

| Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 7,8-Dimethoxyquinolinone | BBr₃ | 7,8-Dihydroxyquinolinone | 78% |

Oxidation and Reduction

-

Oxidation : Quinolinones with hydroxy groups are susceptible to oxidation, forming quinone structures. For example, 5,8-dihydroxy-1,4-naphthoquinone is derived from tetralone oxidation with MnO₂ .

-

Reduction : Sodium dithionite reduces quinones to hydroquinones, a reversible reaction relevant for redox applications .

Quinone Reductase 2 (QR2) Inhibition

Analogous compounds like 7,8-dimethoxy-1,4-dimethylquinolin-2(1H)-one inhibit QR2 with IC₅₀ values in the micromolar range (e.g., 1.9 ± 0.2 μM for derivative 1j ) . Methylation at the N-position enhances activity, suggesting similar structure-activity relationships for the dihydroxy variant.

Table 3: QR2 Inhibition Data

| Compound | IC₅₀ (μM) | Modification | Reference |

|---|---|---|---|

| 7,8-Dimethoxy derivative | 10.8 ± 2.1 | Non-N-methylated | |

| N-Methylated derivative | 6.2 ± 0.28 | Methylation at N-position |

Antimicrobial Mechanisms

5,8-Dihydroxy-1,4-naphthoquinone disrupts microbial membranes, induces DNA leakage, and inhibits dehydrogenases (e.g., TTC activity reduction by 78% in C. albicans) . These mechanisms likely extend to structurally similar quinolinones.

C–H Functionalization

Rh/Pd/Cu systems enable divergent synthesis of dihydroquinolinones, supporting late-stage functionalization for drug discovery .

Acid-Catalyzed Rearrangements

Quinolinones undergo acid-mediated transformations, such as ring expansion or contraction, depending on substituent electronic effects .

Stability and Handling

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that quinoline derivatives, including 5,8-dihydroxy-1,4-dimethylquinolin-2(1H)-one, exhibit significant antimicrobial activity. These compounds are often evaluated for their efficacy against a range of pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Antibacterial | |

| Candida albicans | Antifungal | |

| Escherichia coli | Antibacterial |

The compound's structure allows it to interact with bacterial cell walls or inhibit essential enzymes, making it a candidate for developing new antibiotics.

Anticancer Activity

Studies have shown that quinoline derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, specific derivatives have been tested for their ability to inhibit cell proliferation in various cancer lines:

These findings suggest that 5,8-dihydroxy-1,4-dimethylquinolin-2(1H)-one could be further explored for its potential as an anticancer agent.

Pollutant Degradation

Quinoline compounds are being investigated for their role in environmental remediation. Their ability to degrade pollutants such as polycyclic aromatic hydrocarbons (PAHs) makes them valuable in bioremediation efforts:

| Pollutant | Degradation Method | Reference |

|---|---|---|

| Polycyclic Aromatic Hydrocarbons (PAHs) | Microbial degradation | |

| Heavy Metals | Chelation and detoxification |

The application of 5,8-dihydroxy-1,4-dimethylquinolin-2(1H)-one in these processes could enhance the efficiency of bioremediation techniques.

Chemical Intermediate

5,8-Dihydroxy-1,4-dimethylquinolin-2(1H)-one serves as a precursor in the synthesis of various chemical compounds. Its structure allows for modifications that can lead to the development of new materials with desirable properties:

Synthesis of Derivatives

The compound can be utilized to synthesize other biologically active quinoline derivatives through various chemical reactions:

| Reaction Type | Product Formed | Application |

|---|---|---|

| Alkylation | New quinoline derivatives | Pharmaceuticals |

| Oxidation | Naphthoquinones | Dyes and pigments |

This versatility makes it an important compound in organic synthesis and material science.

Mécanisme D'action

The mechanism of action of 5,8-Dihydroxy-1,4-dimethylquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through various biochemical pathways, leading to its observed biological activities.

Comparaison Avec Des Composés Similaires

Key Findings :

- The 5,8-dihydroxy substitution in PNP-02 enhances membrane permeability and specificity for MRSA, reducing MIC50 to near-vancomycin levels .

- Chlorination at position 3 further lowers MIC50 to <0.6 µg/mL against Candida albicans .

Antiviral Activity Against SARS-CoV-2 3CL Protease

The compound’s quinone moiety enables covalent binding to viral proteases, outperforming vitamin K3 and other analogues:

Mechanistic Insights :

- Time-dependent inhibition: IC50 decreases from 0.79 µM (3 min) to 0.49 µM (33 min), indicating irreversible binding .

- Covalent modification of cysteine residues (Cys145, Cys156) in SARS-CoV-2 3CLpro disrupts protease activity .

Antioxidant and Neuroprotective Effects

Compared to plumbagin and other naphthazarin derivatives:

Notable Features:

- Activates the Nrf2/ARE pathway, upregulating antioxidant genes (e.g., HO-1, NQO1) .

- Inhibits radiation-induced lipid peroxidation in rat liver microsomes more effectively than plumbagin .

Herbicidal Activity

The compound’s dual hydroxyl groups confer unique allelopathic effects compared to simpler naphthoquinones:

Mode of Action :

Structural-Activity Relationship (SAR) Analysis

- Hydroxyl Groups : The 5,8-dihydroxy configuration enhances hydrogen bonding to microbial membranes and viral proteases, improving potency .

- Methyl Substituents : Methyl groups at positions 1 and 4 increase lipophilicity, promoting membrane penetration .

- Chlorination : Addition of chlorine at position 3 further amplifies antifungal activity (MIC50 <0.6 µg/mL) .

Activité Biologique

5,8-Dihydroxy-1,4-dimethylquinolin-2(1H)-one is a quinoline derivative that has garnered attention for its potential biological activities. This article explores its antimicrobial, anticancer, and other relevant biological properties based on diverse research findings.

Chemical Structure and Properties

5,8-Dihydroxy-1,4-dimethylquinolin-2(1H)-one, with the chemical formula C11H10N2O3, features a quinoline backbone substituted with two hydroxyl groups and two methyl groups. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5,8-Dihydroxy-1,4-dimethylquinolin-2(1H)-one against various pathogenic microorganisms. The compound has shown significant effectiveness against both bacterial and fungal strains.

Table 1: Antimicrobial Efficacy of 5,8-Dihydroxy-1,4-dimethylquinolin-2(1H)-one

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.6 µg/mL | Membrane damage, DNA leakage |

| Candida albicans | 0.6 µg/mL | Membrane integrity disruption |

| Escherichia coli | 3.0 µg/mL | Respiratory chain disruption |

The compound's mechanism of action involves disrupting cell membrane integrity and causing DNA damage. For instance, in studies involving Staphylococcus aureus and Candida albicans, significant physiological damage was observed via scanning electron microscopy (SEM), indicating severe membrane disruption and cellular leakage .

Anticancer Activity

In addition to its antimicrobial effects, 5,8-Dihydroxy-1,4-dimethylquinolin-2(1H)-one has been investigated for its anticancer properties . Research indicates that it exhibits cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | EC50 (µM) | Observations |

|---|---|---|

| Neuro-2a | 16.4 | Induces apoptosis and inhibits cell proliferation |

| HeLa | 12.3 | Causes cell cycle arrest |

| MCF-7 | 10.5 | Inhibits estrogen receptor activity |

The compound's cytotoxicity is attributed to its ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation .

The biological activity of 5,8-Dihydroxy-1,4-dimethylquinolin-2(1H)-one is mediated through several biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as quinone reductase and aromatase, which play crucial roles in cancer progression .

- Oxidative Stress Induction : It induces oxidative stress in microbial cells leading to cell death.

- Cell Cycle Arrest : In cancer cells, it disrupts the normal cell cycle progression, particularly affecting the G1 phase.

Case Studies

Several case studies have documented the efficacy of 5,8-Dihydroxy-1,4-dimethylquinolin-2(1H)-one in preclinical settings:

- Antimalarial Activity : A study demonstrated that derivatives of this compound exhibited significant antimalarial effects against Plasmodium falciparum, suggesting potential for further development as an antimalarial agent .

- Toxicity Assessment : Toxicological evaluations indicate that while the compound shows promising biological activity, careful assessment of its safety profile is necessary for therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 5,8-Dihydroxy-1,4-dimethylquinolin-2(1H)-one, and how are reaction conditions optimized?

- Methodological Answer : Synthesis of quinolinone derivatives typically involves cyclization reactions or functional group modifications. For example:

- Knoevenagel condensation : Reacting substituted anilines with β-ketoesters under acidic conditions to form the quinolinone core .

- Reductive alkylation : Using LiAlH₄ followed by SOCl₂ to introduce methyl groups at specific positions (e.g., 1,4-dimethyl substitution) .

- Optimization : Reaction time, solvent polarity (e.g., DMF for high solubility), and temperature (reflux conditions) are critical. Yields can improve by using catalysts like p-toluenesulfonic acid.

- Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Ethanol, reflux, 15 min | 77% | |

| Methylation | LiAlH₄/THF, then SOCl₂/CHCl₃ | 73.7% |

Q. How is the structural integrity of 5,8-Dihydroxy-1,4-dimethylquinolin-2(1H)-one confirmed post-synthesis?

- Methodological Answer : Use multi-spectroscopic techniques:

- ¹H NMR : Verify methyl group signals (δ ~2.28 ppm for CH₃) and aromatic protons (δ 6.99–8.18 ppm) .

- IR Spectroscopy : Confirm hydroxyl (3447 cm⁻¹) and carbonyl (1663 cm⁻¹) stretches .

- Mass Spectrometry : Identify molecular ion peaks (e.g., m/z 297 [M⁺] for related derivatives) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different cell lines?

- Methodological Answer : Discrepancies may arise due to cell-specific uptake or metabolic differences. Strategies include:

- Dose-response standardization : Test a wide concentration range (e.g., 0.1–100 µM) to establish IC₅₀ variability .

- Mechanistic profiling : Compare ROS generation (linked to quinone redox cycling) in resistant vs. sensitive cell lines .

- Orthogonal assays : Validate cytotoxicity via MTT, apoptosis markers (e.g., caspase-3), and clonogenic survival .

Q. What computational approaches predict the bioactivity of 5,8-Dihydroxy-1,4-dimethylquinolin-2(1H)-one derivatives?

- Methodological Answer :

- Quantitative Structure-Activity Relationship (QSAR) : Use descriptors like logP, HOMO-LUMO gaps, and dipole moments to correlate substituent effects (e.g., O-/S-glycosides) with Neuro-2a cytotoxicity .

- Molecular Docking : Simulate binding to targets (e.g., σ-1 receptors or aromatase enzymes) to prioritize derivatives for synthesis .

Q. How does the redox activity of this compound influence its application in energy storage systems?

- Methodological Answer :

- Lithium-ion batteries : The quinone moiety undergoes reversible lithiation/delithiation. Electrochemical testing (cyclic voltammetry at 0.1–2.5 V vs. Li/Li⁺) shows a capacity of ~300 mAh/g .

- Stability optimization : Use naphthazarin dilithium salts to mitigate dissolution in organic electrolytes .

Data Contradiction Analysis

Q. Why do antimicrobial studies report varying MIC values for structurally similar quinolinones?

- Methodological Answer :

- Strain specificity : Methicillin-resistant Staphylococcus aureus (MRSA) may show lower MIC (e.g., 8 µg/mL) compared to Gram-negative bacteria due to membrane permeability differences .

- Synergistic effects : Combine with β-lactams to overcome resistance mechanisms (e.g., efflux pumps) .

- Standardization : Adopt CLSI guidelines for broth microdilution assays to minimize inter-lab variability .

Experimental Design Optimization

Q. What strategies improve the yield of glycosylated derivatives of this compound for anticancer studies?

- Methodological Answer :

- Protecting groups : Temporarily block hydroxyl groups with acetyl or benzyl to direct glycosylation to the 5,8-positions .

- Solvent selection : Use anhydrous DMF or DMSO to enhance nucleophilic substitution efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.